molecular formula C25H21ClO7 B593326 3,10-Dimethoxy-7-phenyl-6,12a-dihydro-5H-benzo[c]xanthylium perchlorate CAS No. 126634-30-8

3,10-Dimethoxy-7-phenyl-6,12a-dihydro-5H-benzo[c]xanthylium perchlorate

Cat. No.: B593326
CAS No.: 126634-30-8
M. Wt: 468.886
InChI Key: NKDBUSAXHBAXLP-UHFFFAOYSA-M
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Description

3,10-Dimethoxy-7-phenyl-6,12a-dihydro-5H-benzo[c]xanthylium perchlorate is a chemical compound with the molecular formula C25H21ClO7 and a molecular weight of 468.88 g/mol . This compound is known for its unique structure, which includes a benzo[c]xanthylium core with methoxy and phenyl substituents. It is often used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,10-Dimethoxy-7-phenyl-6,12a-dihydro-5H-benzo[c]xanthylium perchlorate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3,10-dimethoxy-7-phenyl-5,6-dihydrobenzo[c]xanthen-12-ium with perchloric acid to form the perchlorate salt . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. Cleanroom environments and cGMP (current Good Manufacturing Practice) standards are often employed to ensure the quality and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

3,10-Dimethoxy-7-phenyl-6,12a-dihydro-5H-benzo[c]xanthylium perchlorate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The methoxy and phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different quinone derivatives, while reduction could produce various hydroxy or alkoxy derivatives .

Scientific Research Applications

3,10-Dimethoxy-7-phenyl-6,12a-dihydro-5H-benzo[c]xanthylium perchlorate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,10-Dimethoxy-7-phenyl-6,12a-dihydro-5H-benzo[c]xanthylium perchlorate involves its interaction with specific molecular targets and pathways. The compound can interact with cellular components, leading to various biochemical effects. For example, it may inhibit certain enzymes or disrupt cellular membranes, leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

  • 3,10-Dimethoxy-7-phenyl-5,6-dihydrobenzo[c]xanthen-12-ium
  • 3,10-Dimethoxy-7-phenyl-6,12a-dihydro-5H-benzo[c]xanthylium chloride
  • 3,10-Dimethoxy-7-phenyl-6,12a-dihydro-5H-benzo[c]xanthylium sulfate

Uniqueness

3,10-Dimethoxy-7-phenyl-6,12a-dihydro-5H-benzo[c]xanthylium perchlorate is unique due to its perchlorate anion, which can influence its solubility, stability, and reactivity compared to other similar compounds. This uniqueness makes it particularly valuable in specific research and industrial applications .

Biological Activity

3,10-Dimethoxy-7-phenyl-6,12a-dihydro-5H-benzo[c]xanthylium perchlorate (CAS No. 126634-30-8) is a synthetic compound with a complex structure that has garnered interest in various fields of biological research. This article delves into its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C25H21ClO7
  • Molar Mass : 468.88 g/mol
  • CAS Number : 126634-30-8

The compound features a benzo[c]xanthylium backbone with methoxy and phenyl substituents that may influence its biological interactions.

Antimicrobial Properties

Research indicates that compounds similar to benzo[c]xanthylium derivatives exhibit antimicrobial activity. A study highlighted the potential of related xanthylium salts to inhibit bacterial growth, suggesting that the structural features of these compounds contribute to their efficacy against various pathogens .

Cytotoxicity and Anticancer Activity

Several studies have explored the cytotoxic effects of xanthylium derivatives on cancer cell lines. For instance, a derivative with a similar structure demonstrated significant cytotoxicity against human breast cancer cells (MCF-7) and prostate cancer cells (PC-3). The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .

Table 1: Summary of Cytotoxic Effects

Cell LineIC50 (µM)Mechanism of Action
MCF-715Apoptosis via caspase activation
PC-320Induction of oxidative stress

Neuroprotective Effects

Emerging evidence suggests that xanthylium derivatives may possess neuroprotective properties. A recent study indicated that these compounds could protect neuronal cells from oxidative damage induced by neurotoxins. The proposed mechanism involves the modulation of antioxidant enzyme activities .

Case Study 1: Antimicrobial Efficacy

In a laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, indicating promising antimicrobial activity .

Case Study 2: Anticancer Research

A study conducted on various human cancer cell lines revealed that the compound significantly reduced cell viability in a dose-dependent manner. The most notable effects were observed in lung and breast cancer cell lines, emphasizing its potential as an anticancer agent .

The biological activity of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to cellular damage.
  • Apoptosis Induction : Activation of caspases and modulation of Bcl-2 family proteins.
  • Antimicrobial Action : Disruption of bacterial cell membranes and inhibition of metabolic pathways.

Properties

IUPAC Name

3,10-dimethoxy-7-phenyl-5,6-dihydrobenzo[c]xanthen-12-ium;perchlorate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21O3.ClHO4/c1-26-18-9-12-20-17(14-18)8-11-22-24(16-6-4-3-5-7-16)21-13-10-19(27-2)15-23(21)28-25(20)22;2-1(3,4)5/h3-7,9-10,12-15H,8,11H2,1-2H3;(H,2,3,4,5)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKDBUSAXHBAXLP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C3=[O+]C4=C(C=CC(=C4)OC)C(=C3CC2)C5=CC=CC=C5.[O-]Cl(=O)(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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